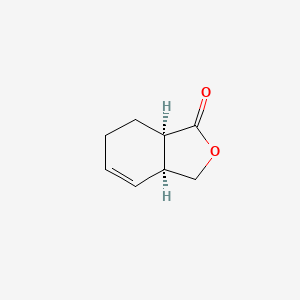

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one

Beschreibung

BenchChem offers high-quality (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3aS,7aR)-3a,6,7,7a-tetrahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1,3,6-7H,2,4-5H2/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWKOBVSQGLPLX-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(COC2=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](COC2=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one: Synthesis, Structure, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one, a bicyclic lactone, represents a core structural motif present in a variety of natural products and pharmacologically active compounds. Its constrained, stereochemically defined framework makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis via the reduction of a readily available precursor, and a thorough analysis of its spectral characteristics for unambiguous identification.

Molecular Structure and Properties

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one, also known as cis-Δ⁴-tetrahydrophthalide, possesses a fused ring system consisting of a γ-butyrolactone ring and a cyclohexene ring. The "3AS,7AR" designation in its IUPAC name defines the cis-fusion of the two rings, where the hydrogens at the bridgehead carbons (3a and 7a) are on the same face of the molecule. This specific stereochemistry is crucial for its three-dimensional shape and, consequently, its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 138124-05-7 | |

| Molecular Formula | C₈H₁₀O₂ | |

| Molecular Weight | 138.17 g/mol | |

| Physical Form | Liquid | |

| InChI Key | GEWKOBVSQGLPLX-RNFRBKRXSA-N |

The molecule's structure is best visualized as a product of the formal intramolecular esterification of cis-4-cyclohexene-1,2-dimethanol, highlighting the lactone functionality. The presence of the double bond in the cyclohexene ring offers a site for further functionalization, making it a versatile synthetic intermediate.

Figure 1. 2D Chemical Structure of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one.

Synthesis of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one

The most direct and efficient synthesis of the target lactone involves a two-step sequence starting from commercially available reagents: a Diels-Alder reaction to form the precursor anhydride, followed by a selective reduction.

Figure 2. Synthetic pathway to the target lactone.

Part 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

The precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, is synthesized via a [4+2] cycloaddition (Diels-Alder reaction) between 1,3-butadiene and maleic anhydride. This reaction is highly efficient and stereospecific, yielding the cis-isomer exclusively.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

-

Reagent Addition: Charge the flask with maleic anhydride (2.0 moles) and dry benzene (500 mL).

-

Initiation: Begin stirring and gently heat the mixture with a water bath. Introduce a rapid stream of butadiene gas (from a cylinder) into the flask.

-

Exothermic Reaction: Once the solution temperature reaches 50°C, remove the external heating. The exothermic nature of the reaction will cause the temperature to rise to 70-75°C.

-

Reaction Monitoring: Continue the rapid introduction of butadiene. The reaction progress can be monitored by observing the rate of gas absorption. The reaction is typically complete within 2-2.5 hours.

-

Crystallization and Isolation: Once the reaction is complete, immediately pour the hot solution into a beaker to prevent crystallization within the reaction flask. Cover the beaker and allow it to cool to room temperature, then place it in an ice bath (0-5°C) overnight to facilitate complete crystallization.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold petroleum ether (250 mL).

-

Drying: Dry the product in an oven at 70-80°C to a constant weight. This procedure typically yields the desired anhydride in high purity (93-97%).

Part 2: Reduction to (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one

The selective reduction of one of the carbonyl groups of the anhydride to a methylene group is achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent, ideal for converting cyclic anhydrides to their corresponding lactones.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water at room temperature.

-

Cooling: Cool the solution to 0-5°C using an ice-water bath.

-

Reductant Addition: Slowly add sodium borohydride (2.0 equivalents) to the cooled solution in small portions over 30-45 minutes. Maintain the temperature below 10°C during the addition. The use of excess sodium borohydride ensures the complete reduction of one carbonyl group.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases and the pH of the solution is acidic (pH ~2-3). This step neutralizes the excess borohydride and the borate esters formed during the reaction.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: After filtering off the drying agent, concentrate the organic solution under reduced pressure to obtain the crude product. The target lactone, being a liquid, can be further purified by vacuum distillation or column chromatography on silica gel.

Structural Elucidation and Characterization

The unambiguous identification of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the number of different types of protons and their connectivity. For the target molecule, the following characteristic signals are expected:

-

A multiplet in the region of 5.7-5.8 ppm corresponding to the two vinylic protons of the cyclohexene ring.

-

A multiplet around 4.1-4.4 ppm representing the two protons of the -CH₂-O- group of the lactone.

-

A series of multiplets in the upfield region (1.8-2.8 ppm) corresponding to the allylic and bridgehead protons.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:

-

A signal in the downfield region (around 170-175 ppm) for the carbonyl carbon of the lactone.

-

Two signals in the vinylic region (around 125-130 ppm) for the double bond carbons.

-

A signal around 65-70 ppm for the carbon of the -CH₂-O- group.

-

Several signals in the aliphatic region for the remaining sp³-hybridized carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule. The most prominent and diagnostic absorption band will be a strong C=O stretch for the lactone carbonyl group, typically appearing in the range of 1760-1780 cm⁻¹. Other expected absorptions include C-H stretches for the sp² and sp³ hybridized carbons and a C=C stretch for the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (138.17). The fragmentation pattern can provide further structural confirmation.

Potential Applications

Derivatives of tetrahydroisobenzofuranone have been explored for various applications, leveraging their unique structural and chemical properties. While specific applications for the parent compound are not extensively documented in publicly available literature, its role as a versatile synthetic intermediate is clear. Potential areas of application include:

-

Pharmaceutical Synthesis: The rigid, bicyclic core can serve as a scaffold for the synthesis of more complex, biologically active molecules. The lactone functionality can be opened to reveal two modifiable functional groups, and the double bond can be further elaborated.

-

Polymer Chemistry: As a derivative of tetrahydrophthalic anhydride, it can be considered as a potential monomer or additive in polymer synthesis, influencing the properties of the resulting materials.

-

Agrochemicals: The isobenzofuranone core is found in some herbicidal compounds, suggesting potential for derivatization and screening in agrochemical research.

Conclusion

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one is a stereochemically defined bicyclic lactone that can be efficiently synthesized from simple starting materials. Its well-defined structure, confirmed through a suite of spectroscopic techniques, and the presence of multiple functional groups make it a valuable intermediate for further chemical transformations. This guide provides the necessary technical details for its preparation and characterization, serving as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

-

Organic Syntheses. cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. [Link]

-

Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138124057, (3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one. [Link]

- Google Patents. A kind of technique using sodium borohydride reduction system to prepare cis 1,2 cyclohexanedimethanols.

-

The Royal Society of Chemistry. Supporting Information for: A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction.... [Link]

-

Synthonix Corporation. (3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one. [Link]

Comprehensive Technical Guide on CAS 138124-05-7: Chemical Properties, Physical Constants, and Synthetic Applications

Executive Summary

For researchers and drug development professionals, the synthesis of complex chiral active pharmaceutical ingredients (APIs) requires highly reliable, stereochemically pure building blocks. CAS 138124-05-7 , chemically identified as (3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one, is a highly versatile chiral bicyclic lactone. This whitepaper provides an in-depth analysis of its physical constants, structural reactivity, and a field-proven methodology for its synthesis via asymmetric desymmetrization.

Chemical Identity and Physical Constants

Understanding the baseline physical and chemical properties of CAS 138124-05-7 is critical for storage, handling, and downstream reaction planning. The compound exists as a stable liquid at room temperature, making it highly amenable to continuous flow chemistry and standard batch processing [1].

| Parameter | Specification |

| CAS Number | 138124-05-7 |

| IUPAC Name | (3aS,7aR)-3,3a,7,7a-Tetrahydroisobenzofuran-1(6H)-one |

| Synonyms | (3aS,7aR)-3a,6,7,7a-tetrahydroisobenzofuran-1(3H)-one; (1S,6R)-(-)-8-Oxabicyclo[4.3.0]non-2-en-7-one |

| Molecular Formula | C8H10O2 |

| Molecular Weight | 138.17 g/mol |

| InChIKey | GEWKOBVSQGLPLX-RNFRBKRXSA-N |

| Physical State | Liquid |

| Storage Temperature | Room Temperature (20–25 °C) |

| Typical Purity | ≥97% (HPLC/GC) |

Structural Biology & Reactivity Profile

The utility of CAS 138124-05-7 stems from its dense array of functionalizable nodes within a rigid, stereodefined framework. The cis-fused bicyclic system enforces a specific spatial arrangement that dictates the facial selectivity of incoming reagents.

-

Lactone Carbonyl (C1): Acts as a hard electrophile. It is susceptible to nucleophilic ring-opening by amines or alkoxides, which is useful for generating chiral acyclic chains.

-

Cyclohexene Alkene: The isolated double bond is primed for stereoselective functionalization, including epoxidation, dihydroxylation, or oxidative cleavage (e.g., ozonolysis) to yield complex chiral dialdehydes.

-

Chiral Bridgeheads (3aS, 7aR): These stereocenters govern the trajectory of reagents attacking the alkene, typically forcing approach from the less sterically hindered convex face of the bicyclic system.

Fig 1: Structural reactivity nodes of CAS 138124-05-7 dictating downstream functionalization.

Synthesis via Asymmetric Desymmetrization

The most robust and scalable method for synthesizing CAS 138124-05-7 relies on the desymmetrization of a meso-anhydride precursor, specifically cis-1,2,3,6-tetrahydrophthalic anhydride [2]. By utilizing a chiral bifunctional organocatalyst (such as Quinine or a modified cinchona alkaloid), researchers can break the symmetry of the molecule with exceptional enantioselectivity [3].

Step-by-Step Methodology

Objective: Synthesize CAS 138124-05-7 with >95% enantiomeric excess (ee).

Step 1: Organocatalytic Desymmetrization (Methanolysis)

-

Preparation: Dissolve 1.0 equivalent of cis-1,2,3,6-tetrahydrophthalic anhydride in anhydrous methyl tert-butyl ether (MTBE) under an inert argon atmosphere.

-

Catalysis: Add 15 mol% of Quinine. Cool the reaction vessel to -20 °C.

-

Initiation: Add 1.5 equivalents of anhydrous methanol dropwise over 30 minutes. Stir for 24 hours.

-

Causality & Logic: MTBE is selected because its low dielectric constant suppresses the uncatalyzed background reaction. Quinine acts as a bifunctional catalyst: its quinuclidine nitrogen activates the methanol, while its hydroxyl group hydrogen-bonds to the anhydride. This rigid transition state exposes only one enantiotopic carbonyl to the nucleophile, yielding the (1S,2R)-monoester.

Step 2: Chemoselective Reduction

-

Preparation: Isolate the (1S,2R)-monoester and dissolve in anhydrous THF. Cool to 0 °C.

-

Reduction: Slowly add 1.2 equivalents of Borane-THF complex (BH₃·THF). Stir for 4 hours, then carefully quench with methanol.

-

Causality & Logic: Borane is a highly electrophilic reducing agent. It chemoselectively reduces the electron-rich free carboxylic acid to a primary alcohol while leaving the methyl ester and the alkene completely intact. Using standard hydride donors (like LiAlH₄) would result in over-reduction to the diol.

Step 3: Acid-Catalyzed Lactonization

-

Preparation: Dissolve the crude hydroxy-ester in toluene.

-

Cyclization: Add 5 mol% of p-Toluenesulfonic acid (pTSA). Equip the flask with a Dean-Stark trap and heat to 60 °C for 6 hours.

-

Causality & Logic: pTSA protonates the ester carbonyl, increasing its electrophilicity. The primary alcohol undergoes intramolecular transesterification. Toluene allows for the azeotropic removal of the methanol byproduct, driving the thermodynamic equilibrium entirely toward the formation of the stable 5-membered lactone (CAS 138124-05-7).

Self-Validating System Check: To ensure protocol integrity, an aliquot of the intermediate monoester must be analyzed via chiral HPLC (e.g., Chiralcel OD-H column) to validate an ee of >95% before proceeding to reduction. Post-lactonization, ¹H NMR must confirm the disappearance of the methyl ester singlet (~3.7 ppm) and the emergence of the lactone methylene protons (~4.0–4.4 ppm).

Fig 2: Step-by-step synthetic workflow for CAS 138124-05-7 via meso-anhydride desymmetrization.

Applications in Advanced API Synthesis

In the realm of drug discovery, CAS 138124-05-7 serves as a privileged scaffold. Its embedded stereocenters are frequently leveraged in the total synthesis of complex natural products and synthetic APIs, particularly those requiring rigid cyclohexane or cyclopentane rings fused to heterocyclic systems. By subjecting the alkene to oxidative cleavage, chemists can generate differentiated chiral dialdehydes, which act as linchpins for multi-component coupling reactions, reductive aminations, or Wittig olefinations in late-stage pharmaceutical manufacturing.

References

-

Xie, Z., et al. "Enzymatic Desymmetrization of Dimethyl Cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid". Organic Process Research & Development, ACS Publications, 2009. Available at:[Link]

-

Blise, K., et al. "A Theoretical Mechanistic Study of the Asymmetric Desymmetrization of a Cyclic meso-Anhydride by a Bifunctional Quinine Sulfonamide Organocatalyst". ResearchGate, 2016. Available at:[Link]

An In-depth Technical Guide to the Stereochemical Configuration of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one

This guide provides a comprehensive technical overview of the stereochemical configuration of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one, a bicyclic lactone of significant interest in synthetic organic chemistry. The defined stereochemistry at the bridgehead carbons (3AS, 7AR) dictates the molecule's three-dimensional structure, influencing its reactivity and potential applications in the development of novel chemical entities.

The core of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the stereochemical nuances of this molecule, supported by established analytical methodologies for its unambiguous characterization.

Molecular Structure and Stereochemical Assignment

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one, with the chemical formula C₈H₁₀O₂ and a molecular weight of 138.17 g/mol , possesses a bicyclic structure where a γ-lactone ring is fused to a cyclohexene ring. The designation (3AS,7AR) specifies the absolute configuration at the two stereogenic bridgehead carbon atoms, 3a and 7a. This cis-fusion of the two rings results in a folded, boat-like conformation for the tetrahydrofuran ring.

The precise spatial arrangement of the atoms is critical and is definitively established through rigorous analytical techniques. The CAS number for this specific stereoisomer is 138124-05-7.

Key Physicochemical Properties

| Property | Value |

| CAS Number | 138124-05-7 |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.17 |

| Physical Form | Liquid |

| Purity | Typically ≥97% |

Synthesis and Stereocontrol

The synthesis of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one often involves a Diels-Alder reaction between a suitable diene and a dienophile, followed by subsequent transformations. The stereochemical outcome of the cycloaddition is governed by the Woodward-Hoffmann rules, and the desired cis-stereochemistry at the ring junction is typically favored under kinetic control.

Subsequent reduction of a related anhydride or carboxylic acid precursor is a common strategy to furnish the lactone. For instance, processes involving the enzymatic hydrolysis of a prochiral dimethyl cyclohexane-1,2-dicarboxylate can lead to an enantiomerically enriched intermediate, which can then be converted to the target lactone.[1]

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach to obtaining the target molecule, emphasizing the key stereochemistry-defining step.

Caption: Generalized Synthetic Workflow.

Analytical Confirmation of Stereochemistry

The definitive confirmation of the stereochemical configuration of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the connectivity and relative stereochemistry of the molecule. The coupling constants (J-values) between the bridgehead protons (H-3a and H-7a) and adjacent protons provide crucial information about their dihedral angles, which is consistent with a cis-ring fusion. Two-dimensional NMR techniques, such as COSY and NOESY, can further map out the proton-proton spatial relationships, confirming the through-space proximity of the cis-oriented substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous determination of the absolute stereochemistry. By obtaining a suitable crystal, the precise three-dimensional arrangement of atoms in the solid state can be determined, confirming the (3AS,7AR) configuration. X-ray investigations of similar bicyclic lactones have revealed that the lactone ring often adopts a slightly distorted half-chair or envelope conformation, while the cyclohexane or cyclohexene ring exists in a chair or half-chair conformation, respectively.[2][3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and confirming the enantiomeric purity of the target compound. By using a chiral stationary phase, the two enantiomers of a racemic mixture will exhibit different retention times, allowing for their separation and quantification. This is particularly important in asymmetric synthesis to determine the enantiomeric excess (ee) of the product. The choice of the chiral column and mobile phase is critical for achieving optimal separation.[4][5]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of lactones.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is commonly employed, with the wavelength selected based on the chromophore of the molecule.

-

Sample Preparation: The sample is dissolved in the mobile phase at a low concentration to avoid column overload.

-

Injection and Analysis: A small volume of the sample solution is injected onto the column, and the retention times of the enantiomers are recorded. The enantiomeric excess can be calculated from the integrated peak areas.

Workflow for Stereochemical Confirmation

The following diagram illustrates the logical flow for the comprehensive stereochemical analysis of the target molecule.

Caption: Stereochemical Confirmation Workflow.

Conclusion

The stereochemical configuration of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one is a defining feature of this molecule, dictating its three-dimensional shape and, consequently, its chemical and biological properties. A multi-faceted analytical approach, combining NMR spectroscopy for determining relative stereochemistry, X-ray crystallography for unambiguous absolute configuration, and chiral HPLC for assessing enantiomeric purity, is essential for its complete and accurate characterization. This guide provides the foundational knowledge and methodological framework for researchers and drug development professionals working with this and structurally related bicyclic lactones.

References

-

Krawczyk, H., Sliwinski, M., & Wolf, W. M. (2004). X-ray investigations of bicyclic alpha-methylene-delta-valerolactones. II. (4aS,8aS)-4a-methyl-3-methyleneperhydrochromen-2-one. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 12), o897–o899. [Link]

-

Synthesis and X-ray crystal structure of bicyclic lactone 12. ResearchGate. [Link]

-

Wojciechowski, J., Krawczyk, H., Sliwinski, M., & Wolf, W. M. (2008). X-ray Investigation of Bicyclic α-Methylene-δ-valerolactones. VI. (4aS,7S,8aS)-7-Isopropenyl-4a-methyl-3-methyleneperhydro-chromen-2-one. Analytical Sciences: X-ray Structure Analysis Online, 24, x209-x210. [Link]

-

rel-(3aR,7aS)-3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione. CAS Common Chemistry. [Link]

-

Thaimattam, R., Xue, F., Shastri, L., & Desiraju, G. R. (2001). Lactones. 1. X-ray crystallographic studies of nonanolactone and tridecanolactone: nature of CH...O nonbonded interactions. Journal of the American Chemical Society, 123(19), 4432–4443. [Link]

-

Catalytic cascade aldol–cyclization of tertiary ketone enolates for enantioselective synthesis of keto-esters with CF quaternary stereogenic center - Supporting Information. Royal Society of Chemistry. [Link]

-

X-ray investigations of bicyclic α-methylene-δ-valerolactones. ResearchGate. [Link]

-

Synthesis and Structures of Two Functionalized Isobenzofurans. Semantic Scholar. [Link]

- Preparation of (3aS,7aR)-hexahydroisobenzofuran-1(3H)-one by catalyzed biological resolution of dimethyl cyclohexane-1,2-dicarboxylate.

-

Synthesis of (3R,3aS,7S,7aR)-3,7-Dimethyl-3,3a,7,7a-tetrahydro-1H-inden-4(2H)-one. The Royal Society of Chemistry. [Link]

-

1(3H)-Isobenzofuranone,3a,4,7,7a-tetrahydro-7-hydroxy-3-methyl-7a-(2-oxopropyl)-,(3R,3aR,7R,7aR)-(9CI). NextSDS. [Link]

-

1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-. NIST WebBook. [Link]

-

(3S,3aR)-3-Butyl-3a,4,5,6-tetrahydroisobenzofuran-1(3H)-one. NIST WebBook. [Link]

-

3a,4,5,6,7,7a-hexahydro-3H-isobenzofuran-1-one. Chemical Synthesis Database. [Link]

-

Chiral Columns. HPLC.eu. [Link]

-

Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Waters Corporation. [Link]

-

3,6-dimethyl-3,3a,5,6,7,7a-hexahydro-1-benzofuran-4(2H)-one. National Center for Biotechnology Information. [Link]

-

(6R,7aS)-3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. NIST WebBook. [Link]

-

Arul Dhas, D., Hubert Joe, I., Dawn Dharma Roy, S., & Balachandran, S. (2012). Spectroscopic investigation and hydrogen-bonding analysis of triazinones. Journal of Molecular Modeling, 18(8), 3587–3608. [Link]

-

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. NIST WebBook. [Link]

-

Jarzembek, K., Kaczmarek, M. T., Szefler, B., & Radecka-Paryzek, W. (2021). Structural and Spectral Investigation of a Series of Flavanone Derivatives. Molecules, 26(5), 1308. [Link]

-

A detailed computational investigation on the structural and spectroscopic properties of propolisbenzofuran B. ResearchGate. [Link]

Sources

- 1. US9080193B2 - Preparation of (3aS,7aR)-hexahydroisobenzofuran-1(3H)-one by catalyzed biological resolution of dimethyl cyclohexane-1,2-dicarboxylate - Google Patents [patents.google.com]

- 2. X-ray investigations of bicyclic alpha-methylene-delta-valerolactones. II. (4aS,8aS)-4a-methyl-3-methyleneperhydrochromen-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. rsc.org [rsc.org]

- 5. hplc.eu [hplc.eu]

Mechanisms of lactone ring opening in tetrahydroisobenzofuran-1-ones

An In-Depth Technical Guide to the Mechanisms of Lactone Ring Opening in Tetrahydroisobenzofuran-1-ones

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The tetrahydroisobenzofuran-1-one scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in bioactive natural products and synthetic compounds.[1][2] The stability and reactivity of its γ-lactone ring are central to its function, acting as both a stable core and a reactive handle for further chemical modification. Understanding the mechanisms by which this lactone ring can be opened is critical for the rational design of prodrugs, the synthesis of complex derivatives, and the development of biodegradable materials. This guide provides a detailed exploration of the principal mechanisms of lactone ring opening—hydrolysis, aminolysis, and reduction—grounded in established chemical principles and supported by field-proven experimental insights.

Introduction: The Significance of the Tetrahydroisobenzofuran-1-one Core

The tetrahydroisobenzofuran-1-one system represents a bicyclic γ-lactone. Its compact, rigid structure often imparts favorable pharmacokinetic properties to molecules. The lactone functional group, a cyclic ester, is the key to its chemical versatility. While relatively stable, it is susceptible to nucleophilic attack at the electrophilic carbonyl carbon, leading to ring cleavage.[3] This reactivity allows the scaffold to be used as a precursor for a wide array of functionalized cyclohexene or cyclohexane derivatives, making it a valuable building block in organic synthesis.[4] In drug development, the targeted ring opening of a lactone can be a strategy for drug activation or metabolism.[1]

This guide will dissect the fundamental chemical transformations that govern the ring opening of this important heterocyclic system.

Core Mechanisms of Lactone Ring Opening

The opening of the lactone ring is fundamentally a nucleophilic acyl substitution reaction. The specific pathway is determined by the nature of the nucleophile and the reaction conditions (i.e., the presence of acid or base catalysts). The primary mechanisms are detailed below.

Hydrolysis: Cleavage by Water

Hydrolysis results in the formation of a hydroxy-carboxylic acid. The reaction can be catalyzed by either acid or base, with distinct mechanisms and reaction kinetics.

Under basic conditions, the lactone undergoes saponification via a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[5][6][7] This is typically a rapid and irreversible process because the final step involves the deprotonation of the resulting carboxylic acid to form a resonance-stabilized carboxylate, which is unreactive towards the alcohol.[8]

Causality Behind the Mechanism: The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon. The reaction does not require activation of the carbonyl group. The BAC2 pathway is generally favored for sterically unhindered esters and is the most common mechanism for ester hydrolysis in basic conditions.[5][7]

Diagram: BAC2 Hydrolysis Mechanism

Caption: Base-catalyzed (BAC2) hydrolysis of the lactone ring.

Self-Validating Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: Dissolve the tetrahydroisobenzofuran-1-one (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Methanol in a round-bottom flask.

-

Reagent Addition: Add an aqueous solution of Sodium Hydroxide (NaOH, 1.1 eq) dropwise to the stirred solution at room temperature.

-

Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The lactone is significantly less polar than the resulting hydroxy-carboxylate salt. Alternatively, monitor via HPLC.

-

Work-up: Once the reaction is complete (typically 1-4 hours), neutralize the mixture with 1M HCl until the pH is ~2-3. This protonates the carboxylate to form the free carboxylic acid.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Characterization: Confirm the structure of the resulting hydroxy-acid using:

-

IR Spectroscopy: Look for the appearance of a broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid and the disappearance of the lactone C=O stretch (~1770 cm⁻¹).

-

¹H & ¹³C NMR: Confirm the presence of the carboxylic acid proton and observe shifts in the signals corresponding to the carbons and protons adjacent to the newly formed alcohol and acid moieties.[9][10]

-

In acidic media, the reaction proceeds via a bimolecular acyl-oxygen cleavage (AAC2) mechanism.[3][5][11] Unlike base-catalyzed hydrolysis, this reaction is an equilibrium process and is reversible.[8]

Causality Behind the Mechanism: Water is a weak nucleophile. The acid catalyst's role is to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by water.[3][8] Every step in this mechanism is reversible, and the position of the equilibrium can be influenced by Le Châtelier's principle (e.g., using a large excess of water).

Diagram: AAC2 Hydrolysis Mechanism

Caption: Acid-catalyzed (AAC2) hydrolysis of the lactone ring.

Aminolysis: Formation of Amides

The reaction of the lactone with an amine (aminolysis) yields a hydroxy-amide. This is a highly valuable transformation in medicinal chemistry for creating derivatives with altered solubility, polarity, and biological activity.[12] The reaction is atom-economical, producing only the desired product.[12]

Causality Behind the Mechanism: Primary and secondary amines are effective nucleophiles that can directly attack the carbonyl carbon. The reaction can proceed without a catalyst, but it is often slow.[13] Catalysts are frequently employed to activate the lactone. For instance, Lewis acids like LiNTf₂ can coordinate to the carbonyl oxygen, increasing its electrophilicity.[14] Organic catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can act as nucleophilic catalysts, forming a more reactive acyl-TBD intermediate.[12]

Self-Validating Protocol: Catalytic Aminolysis

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the tetrahydroisobenzofuran-1-one (1.0 eq), the desired primary or secondary amine (1.1 eq), and a catalyst (e.g., TBD, 10 mol%) in an anhydrous aprotic solvent like Toluene or THF.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) to drive the reaction to completion.

-

Monitoring: Track the reaction progress by TLC or LC-MS. The product hydroxy-amide will have a different polarity than the starting materials.

-

Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the product structure:

-

IR Spectroscopy: Note the disappearance of the lactone C=O stretch (~1770 cm⁻¹) and the appearance of an amide C=O stretch (~1640 cm⁻¹) and an N-H stretch (for primary amine reactants, ~3300 cm⁻¹).

-

Mass Spectrometry: Confirm the expected molecular weight of the hydroxy-amide.

-

NMR Spectroscopy: Observe signals corresponding to the newly formed amide and the protons of the amine moiety.

-

Reductive Cleavage: Formation of Diols

Strong hydride-based reducing agents can open the lactone ring to produce a diol. This is a powerful transformation for converting the cyclic ester into a more flexible acyclic structure with two reactive hydroxyl groups.

Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[15][16] Its high reactivity is necessary to reduce the relatively stable ester functionality. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or lactones under standard conditions and will selectively reduce aldehydes or ketones in the presence of a lactone.[15][17] The mechanism involves two sequential additions of a hydride ion (H⁻).

Diagram: Reductive Cleavage with LiAlH₄

Caption: Reductive cleavage of the lactone to a diol using LiAlH₄.

Comparative Summary and Analytical Insights

The choice of ring-opening mechanism depends entirely on the desired synthetic outcome. A summary of conditions and expected analytical signatures is provided below.

Table 1: Comparison of Ring-Opening Reaction Conditions

| Mechanism | Reagents & Conditions | Product | Key Features |

| Base-Catalyzed Hydrolysis | NaOH or KOH in H₂O/THF | Hydroxy-Carboxylic Acid | Fast, irreversible reaction. |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl in H₂O | Hydroxy-Carboxylic Acid | Reversible, equilibrium process. |

| Aminolysis | R₂NH, optional catalyst (e.g., TBD, LiNTf₂) | Hydroxy-Amide | Atom-economical; product properties tunable by amine choice. |

| Reductive Cleavage | 1) LiAlH₄ in THF/Ether; 2) H₃O⁺ workup | Diol | Irreversible reduction; NaBH₄ is ineffective. |

Table 2: Key Spectroscopic Changes for Monitoring Ring Opening

| Technique | Starting Lactone (Tetrahydroisobenzofuran-1-one) | Ring-Opened Product |

| IR Spectroscopy | Strong C=O stretch at ~1760-1780 cm⁻¹ (characteristic of γ-lactones). | Disappearance of the ~1770 cm⁻¹ peak. Appearance of new peaks: Carboxylic Acid C=O (~1710 cm⁻¹), Amide C=O (~1640 cm⁻¹), or broad O-H (~3400 cm⁻¹). |

| ¹³C NMR Spectroscopy | Carbonyl carbon signal at ~175-180 ppm . | Disappearance of the ~175-180 ppm signal. Appearance of new carbonyl signal (acid/amide) or conversion to CH₂OH signal (~60-65 ppm) in diol. |

| ¹H NMR Spectroscopy | Protons adjacent to the ester oxygen (α-protons) appear at ~4.0-4.5 ppm . | Significant upfield or downfield shifts of protons adjacent to the newly formed functional groups. Appearance of new signals (e.g., N-H, COOH).[18][19] |

General Experimental Workflow

Regardless of the specific mechanism, a generalized workflow can be applied to most ring-opening experiments, ensuring robust and reproducible results.

Diagram: General Experimental Workflow

Caption: A self-validating workflow for ring-opening reactions.

Conclusion

The ring opening of the tetrahydroisobenzofuran-1-one lactone is a versatile and predictable set of transformations governed by the principles of nucleophilic acyl substitution. By carefully selecting reagents and controlling reaction conditions, researchers can selectively cleave the lactone ring to yield valuable hydroxy-acids, hydroxy-amides, or diols. A thorough understanding of the underlying BAC2, AAC2, aminolysis, and reductive cleavage mechanisms is essential for leveraging this scaffold in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The protocols and analytical guidelines presented herein provide a robust framework for successfully designing and executing these critical synthetic operations.

References

- Vertex AI Search Result. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.

- Vertex AI Search Result. (2021, June 8). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.

-

MDPI. (2022, June 22). Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. Available from: [Link]

- American Chemical Society (ACS). (n.d.). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis.

-

Royal Society of Chemistry (RSC). (2021, February 9). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Available from: [Link]

-

American Chemical Society (ACS). (2023, July 11). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis. Available from: [Link]

-

American Chemical Society (ACS). (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Available from: [Link]

- CSB and SJU Digital Commons. (2014, April 24). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis.

- American Chemical Society (ACS). (2025, May 13). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones.

- National Center for Biotechnology Information (NCBI). (n.d.). Analysis of 7-Membered Lactones by Computational NMR Methods.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

- Chemistry Stack Exchange. (2014, December 1). Why are lactones more acidic than esters?.

- American Chemical Society (ACS). (2013, June 11). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.

-

National Center for Biotechnology Information (NCBI). (2023, February 14). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Available from: [Link]

- UT Southwestern. (n.d.). Reductions - Ready Lab.

-

American Chemical Society (ACS). (2023, January 24). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers. Available from: [Link]

- Chemistry LibreTexts. (2021, December 27). 8.8: Chemistry of Esters.

-

American Chemical Society (ACS). (2023, January 24). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers (Supporting Information). Available from: [Link]

- ResearchGate. (n.d.).

-

National Center for Biotechnology Information (NCBI). (2010, October 15). Role of lactone ring in structural, electronic, and reactivity properties of aflatoxin B1: a theoretical study. Available from: [Link]

- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions.

- Royal Society of Chemistry (RSC). (n.d.). Furan-2(3H)- and -2(5H)-ones. Part 7.1 Photochemical behaviour of tetrahydro- and hexahydro-isobenzofuran-1-one systems.

- American Chemical Society (ACS). (2013, June 3). Mechanisms of Lactone Hydrolysis in Acidic Conditions.

- ResearchGate. (1992, January). A New Synthesis of Isobenzofuran-1(3H)-one.

- De Gruyter. (n.d.).

- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

- ResearchGate. (2026, March 17). High Yield, One-Pot and Facile Synthesis of New Isobenzofuran-1(3H)

-

National Center for Biotechnology Information (NCBI). (2024, November 15). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Available from: [Link]

- American Chemical Society (ACS). (2020, July 19). One-Pot Synthesis of Spiro-isobenzofuran Compounds.

- MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

- International Multilingual Journal of Science and Technology. (2024, November). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)

-

National Center for Biotechnology Information (NCBI). (2013, July 19). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Available from: [Link]

- ScienceOpen. (2019, August 27).

- Chemistry Steps. (2025, December 3). Synthesis and Reactions of Lactones and Lactams.

-

National Center for Biotechnology Information (NCBI). (2010, June 21). Direct Catalytic Asymmetric Synthesis of Highly Functionalized Tetronic acids/tetrahydro-isobenzofuran-1,5-diones. Available from: [Link]

- ResearchGate. (2025, October 13). (PDF)

- University of Twente. (n.d.).

-

Scirp.org. (2012). TsOH·H2O-Catalyzed Friedel-Crafts of Indoles of 3-Hydroxyisobenzofuran-1(3H)-One with Indoles. Available from: [Link]

-

MDPI. (2023, February 2). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Available from: [Link]

- Pearson+. (n.d.).

- Google Patents. (n.d.). EP2464623A1 - The ring opening of lactones and lactams.

Sources

- 1. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct catalytic asymmetric synthesis of highly functionalized tetronic acids/tetrahydro-isobenzofuran-1,5-diones via combination of cascade three-component reductive alkylations and Michael-aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of lactone ring in structural, electronic, and reactivity properties of aflatoxin B1: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Whitepaper: Di-π-Methane Reactivity of 4,7-Disubstituted Tetrahydroisobenzofuran-1-one Systems

Executive Summary

The di-π-methane (DPM) rearrangement is a premier photochemical transformation that converts 1,4-dienes into highly strained, complex vinylcyclopropanes. Within the realm of synthetic organic chemistry and drug development, 4,7-disubstituted tetrahydroisobenzofuran-1-one systems serve as critical scaffolds for generating complex cyclopropano lactones[1]. This technical guide provides an in-depth analysis of the DPM reactivity of these systems, exploring the mechanistic causality, conformational dynamics, and self-validating protocols required to harness this photochemistry effectively.

Mechanistic Principles of Di-π-Methane Reactivity

The classic DPM rearrangement requires a molecular architecture possessing two π-systems separated by a single sp³-hybridized carbon atom. Upon photoirradiation, the system reaches an excited state (often a triplet state via sensitization), leading to bridging between the π-systems to form a 1,4-biradical intermediate[2]. Subsequent cleavage of an original π-bond and radical recombination yields a vinylcyclopropane architecture.

In tetrahydroisobenzofuran-1-one systems, this rearrangement is highly regioselective. Foundational research by[1] demonstrates that the stereochemical rigidity of the fused bicyclic framework dictates the reaction pathway. The chemoselectivity is fundamentally governed by the spatial configuration of the migrating aryl group; specifically, an axially oriented phenyl group migrates most effectively due to optimal orbital overlap during the 1,4-biradical formation[1].

Mechanistic pathway of the di-pi-methane rearrangement in tetrahydroisobenzofuran-1-ones.

Conformational Dynamics & Chemoselectivity

Understanding the ground-state conformation is critical for predicting photochemical outcomes. For 4,7-disubstituted systems, such as cis- and trans-4,7-diphenyl-1,3,4,7-tetrahydroisobenzofuran-1-one, MM2 molecular mechanics calculations reveal that the planar structure is the most thermodynamically stable[2]. However, the energy barrier between the planar structure and the boat conformation is sufficiently small to allow rapid boat-planar-boat interconversion at ambient temperatures[2].

This conformational flexibility ensures that a portion of the molecular population can adopt the necessary geometry for DPM activation upon excitation. When comparing tetrahydro (dehydro) substrates to their hexahydro counterparts, a stark divergence in chemoselectivity is observed. The hexahydro substrate (e.g., 7-phenyl-1,3,4,5,6,7-hexahydroisobenzofuran-1-one) lacks the requisite 1,4-diene alignment. Consequently, instead of undergoing a DPM rearrangement, it primarily undergoes photoreduction to yield octahydroisobenzofuranones[1].

Comparative Photochemical Data

The table below summarizes the quantitative photochemical outcomes based on the substrate's structural class, highlighting the necessity of the 1,4-diene system for successful DPM rearrangement[1],[2].

| Substrate | Structural Type | Major Photochemical Pathway | Primary Products | Yield / Outcome |

| 7-Phenyl-1,3,4,7-tetrahydroisobenzofuran-1-one (10b) | Tetrahydro (Dehydro) | Di-π-methane rearrangement | Cyclopropano lactones (18b ) | Major product |

| 9-Phenyl-1,3,4,5,6,7,8,9-octahydronaphtho[2,3-c]furan-1-one (10a) | Tetrahydro-fused | Di-π-methane rearrangement | Cyclopropano lactones (18a ) | Major product |

| cis-4,7-Diphenyl-1,3,4,7-tetrahydroisobenzofuran-1-one (cis-14) | 4,7-Disubstituted Tetrahydro | Di-π-methane rearrangement | Vinylcyclopropanes (27, 28, 24 ) | Moderate yield |

| 7-Phenyl-1,3,4,5,6,7-hexahydroisobenzofuran-1-one (11) | Hexahydro | Photoreduction | Octahydroisobenzofuranones (21–24 ) | 52–54% (Combined) |

Self-Validating Experimental Protocols

To ensure reproducibility and high technical integrity, the following protocol outlines the standardized methodology for the photolysis of tetrahydroisobenzofuran-1-ones. Every step is designed as a self-validating system to prevent common photochemical failures, such as triplet quenching or over-irradiation.

Step 1: Substrate Preparation & Solvent Selection

-

Action: Dissolve the purified 4,7-disubstituted tetrahydroisobenzofuran-1-one (e.g., 2.0 mmol) in 200 mL of spectral-grade acetone.

-

Causality: Acetone is not merely a solvent; it acts as a triplet sensitizer. It efficiently absorbs UV light and transfers its triplet energy to the substrate, facilitating the DPM rearrangement from the excited triplet state while avoiding high-energy direct excitation that could trigger unwanted side reactions[1].

Step 2: Rigorous Degassing

-

Action: Purge the solution with high-purity Argon gas for a minimum of 30 minutes prior to irradiation. Maintain a positive Argon atmosphere throughout the reaction.

-

Causality: Molecular oxygen is a potent triplet quencher. Failure to degas the system will result in O₂ intercepting the excited triplet state of the sensitizer or the substrate, drastically reducing the yield of the cyclopropano lactone and potentially leading to photooxidation byproducts.

Step 3: Photoirradiation

-

Action: Irradiate the solution using a high-pressure mercury lamp (e.g., 400 W) housed in a Pyrex cooling jacket. Maintain the reaction temperature at 15–20 °C using a circulating chiller.

-

Causality: Pyrex filters out high-energy UV wavelengths (< 290 nm), ensuring that only the sensitizer (acetone) is excited. Temperature control prevents the thermal degradation of the highly strained photoproducts.

Step 4: Reaction Monitoring & Isolation

-

Action: Monitor the reaction progress via TLC or GC-MS. Once the starting material is consumed (typically 2–4 hours), concentrate the solvent in vacuo. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient).

-

Causality: Continuous monitoring prevents the secondary photolysis (degenerate rearrangement) of the resulting cyclopropano lactones.

Step-by-step experimental workflow for the photolysis and isolation of DPM products.

Strategic Applications in Drug Development

The DPM rearrangement of 4,7-disubstituted tetrahydroisobenzofuran-1-ones is a powerful tool for drug discovery. The resulting cyclopropano lactones are structurally analogous to β-apolignans, a class of natural products with significant biological activities[1]. By utilizing the DPM rearrangement, medicinal chemists can introduce rigid, stereodefined cyclopropane rings into drug scaffolds. This conformational restriction often enhances target binding affinity and improves metabolic stability by blocking cytochrome P450-mediated oxidation sites, making these photoproducts highly valuable in modern pharmacophore design.

References

-

Muraoka, O., Tanabe, G., & Igaki, Y. (1997). Furan-2(3H)- and -2(5H)-ones. Part 7. Photochemical behaviour of tetrahydro- and hexahydro-isobenzofuran-1-one systems: a mechanistic and exploratory study. Journal of the Chemical Society, Perkin Transactions 1, (11), 1669-1680.[Link]

-

Muraoka, O., Tanabe, G., Yamamoto, E., Ono, M., Minematsu, T., & Kimura, T. (1997). Furan-2(3H)- and -2(5H)-ones. Part 8. Conformation and di-π-methane reactivity of the 4,7-disubstituted tetrahydroisobenzofuran-1-one system: a mechanistic and exploratory study. Journal of the Chemical Society, Perkin Transactions 1, (19), 2879-2890.[Link]

Sources

The Strategic Role of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one: An In-depth Technical Guide for Synthetic Chemists

This guide provides an in-depth technical exploration of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one, a pivotal bicyclic building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, key chemical transformations, and strategic applications of this versatile scaffold, moving beyond a mere recitation of protocols to explain the underlying principles that govern its utility.

Core Synthesis: A Study in Stereochemical Control

The synthesis of the title compound is a classic illustration of stereocontrol in a multi-step sequence, originating from the Diels-Alder reaction of furan and maleic anhydride. The desired cis-fused ring system is a direct consequence of the suprafacial nature of this [4+2] cycloaddition.

The Critical Diels-Alder Cycloaddition

The reaction between furan and maleic anhydride yields a bicyclic anhydride. A crucial aspect of this reaction is the kinetic versus thermodynamic control of the endo and exo products. The kinetically favored product is the endo isomer, formed through a transition state with favorable secondary orbital interactions. However, this adduct is less stable than the exo isomer.[1] The reversibility of the furan/maleic anhydride Diels-Alder reaction means that under prolonged reaction times or elevated temperatures, the reaction equilibrates to the thermodynamically more stable exo adduct.[2][3] Therefore, to obtain the precursor for the desired (3AS,7AR) stereochemistry, the reaction conditions must be carefully controlled to favor the kinetic endo product.

Protocol 1: Synthesis of endo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

A detailed, reliable protocol for this initial step is critical. While many variations exist, a common approach involves reacting furan with maleic anhydride in a suitable solvent at or below room temperature to favor the kinetic endo product.

-

Reagents: Maleic anhydride, furan, ethyl acetate.

-

Procedure:

-

Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate in a sealed vial.

-

Add 0.4 mL of furan to the solution.

-

Seal the vial and allow it to stand at room temperature or in a refrigerator.

-

Crystallization of the endo-adduct is expected. The progress can be monitored by the formation of crystals.

-

Isolate the crystals by filtration and wash with cold solvent to remove unreacted starting materials.[4]

-

The predominance of the endo isomer under these conditions is key for establishing the correct relative stereochemistry for the subsequent steps.

Stereoselective Reduction to the Bicyclic Lactone

The transformation of the resulting anhydride to the target lactone, (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one, requires a stereoselective reduction. This is typically achieved through catalytic hydrogenation. The hydrogenation not only reduces the double bond but can also effect the reductive opening of the anhydride to a dicarboxylic acid, which can then be selectively reduced and cyclized to the lactone.

A key transformation in this sequence is the hydrogenation of the related unsaturated anhydride, which can lead to a monoester.[5] This highlights the potential for selective manipulation of the two carbonyl groups. The synthesis of the saturated bicyclic lactone often involves the reduction of one of the carboxylic acid groups of the corresponding dicarboxylic acid to an alcohol, which then undergoes spontaneous intramolecular esterification (lactonization).

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one is essential for its application in synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.17 g/mol |

| Physical Form | Liquid |

| CAS Number | 138124-05-7 |

| Storage Temperature | Room Temperature |

Note: Data sourced from commercial suppliers.

-

¹H NMR: The spectrum is expected to be complex due to the rigid bicyclic structure. Key signals would include the diastereotopic protons of the CH₂O group and the bridgehead protons. The cis-fusion of the rings dictates specific coupling constants between the bridgehead protons and the protons on the five-membered ring.

-

¹³C NMR: Approximately 8 distinct signals are expected, including a characteristic signal for the lactone carbonyl carbon at around 170-180 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the lactone carbonyl stretch is expected in the region of 1750-1780 cm⁻¹.

Reactivity and Strategic Applications in Synthesis

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one serves as a versatile building block, primarily through transformations that involve the lactone functionality and the bicyclic framework.

Ring-Opening Reactions

The lactone ring is susceptible to nucleophilic attack, providing a handle for introducing a variety of functional groups. This ring-opening can be achieved under both basic and acidic conditions, leading to substituted cyclohexanes with defined stereochemistry.

Diagram 1: General Reactivity of the Bicyclic Lactone Core

Caption: Key transformations of the bicyclic lactone scaffold.

Application in Natural Product and Analogue Synthesis

The rigid, stereochemically defined framework of this bicyclic lactone makes it an attractive starting material for the synthesis of complex natural products and their analogues. A notable example of a structurally related compound is cantharidin, a potent protein phosphatase inhibitor.[6] The synthesis of cantharidin and its analogues often employs the Diels-Alder adduct of furan and a suitable dienophile as a key intermediate.[5] The tetrahydroisobenzofuran core provides the necessary bicyclic system and the oxygen bridge, which are characteristic features of this class of compounds.

The strategic value of this building block lies in its ability to provide rapid access to a complex, three-dimensional structure with multiple stereocenters. The cis-fusion of the rings, established in the initial Diels-Alder reaction, is carried through subsequent transformations, allowing for the synthesis of stereochemically complex targets.

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, with expected outcomes and key characterization data to ensure the successful synthesis and transformation of the title compound.

Protocol 2: Reductive Lactonization of endo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

This procedure is a representative method for the conversion of the Diels-Alder adduct to the saturated lactone.

-

Reagents: endo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, Sodium borohydride, a suitable solvent (e.g., THF or ethanol).

-

Procedure:

-

The anhydride is dissolved in an appropriate solvent.

-

Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is highly exothermic and requires careful monitoring.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of an acid (e.g., dilute HCl) to neutralize the excess reducing agent and to promote lactonization.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification is typically achieved by column chromatography.

-

-

Validation: The successful formation of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared with literature data or the expected spectral features. The stereochemistry can be confirmed by NOE experiments in ¹H NMR.

Conclusion: A Versatile Tool for Complex Synthesis

(3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one is a powerful and versatile building block in organic synthesis. Its efficient, stereocontrolled synthesis from readily available starting materials, coupled with its diverse reactivity, makes it an invaluable tool for the construction of complex molecular architectures. For researchers in drug discovery and natural product synthesis, a thorough understanding of the principles governing its synthesis and reactivity is essential for its effective application in the development of novel chemical entities.

References

-

Rulísek, L., Šebek, P., Havlas, Z., Hrabal, R., Čapek, P., & Svatoš, A. (2005). An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions. The Journal of Organic Chemistry, 70(16), 6295-6302. [Link][2][3]

-

Scott, K. A., McCluskey, A., Njardarson, J. T., & Wang, W. (2026). On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. RSC Medicinal Chemistry. [Link][6]

-

An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions. (2005). PubMed. [Link][3]

-

Diels-Alder Reaction: Furan and Maleic Anhydride. (n.d.). Scribd. [Link][4]

-

Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? (2014). Chemistry Stack Exchange. [Link][1]

-

Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2003). Cantharidin analogues: synthesis and evaluation of growth inhibition in a panel of selected tumour cell lines. Bioorganic & Medicinal Chemistry, 11(4), 549-566. [Link][5]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Cantharidin analogues: synthesis and evaluation of growth inhibition in a panel of selected tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one Isomers

Abstract

This technical guide provides an in-depth analysis of the factors governing the thermodynamic stability of stereoisomers of the bicyclic lactone, (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one. This molecule, a derivative of a cis-fused decalin-like system, presents a compelling case study in conformational analysis where subtle differences in stereochemistry lead to significant variations in stability. We will explore the interplay of ring strain, steric interactions, and torsional strain through the lens of both computational modeling and established principles of stereochemistry. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational principles and practical methodologies for assessing the energetic landscape of complex cyclic systems.

Introduction: The Significance of Stereochemical Stability

In the fields of medicinal chemistry and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. It dictates biological activity, physical properties, and reactivity. The (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one core is a structural motif found in various natural products and serves as a key intermediate in organic synthesis.[1][2] The specified (3AS,7AR) configuration establishes a cis-fused ring system, analogous to cis-decalin, where the two rings are joined on the same face.[3]

The thermodynamic stability of different isomers of a molecule determines their relative abundance at equilibrium. A comprehensive understanding of this stability is crucial for designing efficient synthetic routes and for predicting the behavior of these molecules in biological systems. This guide will dissect the key structural features of the title compound's isomers and provide a framework for evaluating their relative energies.

The Isomeric Landscape: Defining the Stereoisomers

The core structure, (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one, has a cis-fused ring junction. This is a crucial starting point, as cis-fused systems are conformationally more flexible than their trans-fused counterparts.[3][4] The primary source of isomerism, beyond the fixed ring junction, would arise from substituents, which are absent in the parent molecule. However, conformational isomers (conformers) that can interconvert via bond rotation are central to the discussion of stability.

The cis-fused nature allows the entire system to undergo a "ring-flip," converting one chair-like conformation into another.[4][5] This is a key difference from trans-fused systems, which are conformationally locked.[3] The stability analysis, therefore, revolves around comparing the energies of the possible chair-like conformations of the fused ring system.

Foundational Principles of Thermodynamic Stability

The relative potential energy of a molecule, and thus its stability, is primarily influenced by three factors:

-

Angle Strain: Deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbons). In bicyclic systems like this, the fusion of rings can force significant angle strain.

-

Torsional Strain: Repulsion between bonding electrons of adjacent atoms, which is maximized in eclipsed conformations.[6] Staggered conformations are energetically favored.

-

Steric Strain (van der Waals Strain): Repulsive interactions that occur when non-bonded atoms are forced into close proximity. A common example in cyclic systems is the 1,3-diaxial interaction.[6]

In cis-fused systems like the one , the most significant contributors to instability are often torsional strain from gauche-butane interactions at the ring junction and steric strain from 1,3-diaxial interactions.[3] It has been noted in broader studies of bicyclic lactones that the syn (or cis) stereochemistry is often thermodynamically more stable than the anti (or trans) arrangement.[7][8]

Computational Analysis: A Predictive Workflow

To quantify the relative stabilities of different conformers, computational chemistry provides an indispensable tool. Density Functional Theory (DFT) is a robust method for calculating the electronic structure and energy of molecules.

Protocol: DFT-Based Conformational Energy Analysis

This protocol outlines a standard workflow for determining the relative thermodynamic stabilities of isomers using DFT.

-

Structure Generation:

-

Build the 3D structures of the possible conformers of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one. This involves constructing the initial geometries of the different chair-like ring flips.

-

-

Geometry Optimization:

-

Causality: The initial structures are not at their lowest energy state. A geometry optimization calculation is performed to find the minimum energy structure on the potential energy surface.

-

Method: Employ a widely used DFT functional and basis set, such as B3LYP/6-31G(d).[9] This level of theory offers a good balance between computational cost and accuracy for organic molecules.

-

-

Frequency Calculation:

-

Causality: It is critical to confirm that the optimized structure is a true energy minimum and not a transition state. A frequency calculation determines the vibrational modes of the molecule. A true minimum will have no imaginary frequencies.

-

Method: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)). The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Calculation:

-

Causality: To obtain more accurate electronic energies, a single-point energy calculation is often performed on the optimized geometry using a larger, more sophisticated basis set.

-

Method: Use a basis set like 6-311+G(d,p) on the B3LYP/6-31G(d) optimized geometry.

-

-

Energy Comparison:

-

Analysis: Compare the calculated Gibbs free energies (ΔG) of the different conformers. The conformer with the lowest ΔG is the most thermodynamically stable. The relationship between the Gibbs free energy change and the equilibrium constant (K) is given by the equation ΔG = -RT ln(K).[10]

-

Visualizing the Computational Workflow

Caption: Workflow for Computational Stability Analysis.

Predicted Stability Data

| Conformer | Key Steric Interactions | Predicted Relative Gibbs Free Energy (kcal/mol) |

| Conformer A | Minimized 1,3-diaxial interactions | 0.00 (Reference) |

| Conformer B (Flipped) | Increased 1,3-diaxial interactions | > 2.0 |

Note: These are illustrative values based on analogous systems. Actual values require specific DFT calculations.

Experimental Validation: Equilibration Studies

Computational predictions must be validated by experimental data. The most direct method for determining the relative thermodynamic stability of isomers is through an equilibration experiment.

Protocol: Acid- or Base-Catalyzed Equilibration

This protocol allows isomers to interconvert until they reach a thermodynamic equilibrium, at which point their relative concentrations reflect their relative stabilities.

-

Sample Preparation:

-

Initiation of Equilibration:

-

Causality: Interconversion of isomers often has a high activation barrier. A catalyst is needed to facilitate the process. For lactones, this can be achieved by adding a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., NaOMe).[11][12] The catalyst enables reversible ring-opening and closing, allowing the stereocenters to epimerize.

-

-

Monitoring the Reaction:

-

Method: Use an analytical technique to monitor the concentration of each isomer over time. Proton NMR (¹H NMR) spectroscopy is ideal for this purpose, as different isomers will typically have distinct signals.[13]

-

Acquire spectra at regular intervals until the ratio of the isomers remains constant, indicating that equilibrium has been reached.[11][12]

-

-

Data Analysis:

-

Integrate the characteristic NMR peaks for each isomer to determine their final concentrations at equilibrium.

-

Calculate the equilibrium constant, K = [Isomer B]/[Isomer A].

-

Use the equation ΔG = -RT ln(K) to calculate the difference in Gibbs free energy between the isomers.[10]

-

Visualizing the Experimental Workflow

Caption: Workflow for Experimental Equilibration Study.

Conclusion

The thermodynamic stability of (3AS,7AR)-3,3A,7,7A-Tetrahydroisobenzofuran-1(6H)-one isomers is governed by the intricate balance of angle, torsional, and steric strain inherent in its cis-fused bicyclic structure. The conformational flexibility of the cis-decalin-like system allows for ring-flipping, leading to different conformers with distinct energy levels. The most stable conformer will be the one that best minimizes unfavorable steric clashes, particularly 1,3-diaxial interactions.

A synergistic approach combining predictive computational modeling (DFT) and empirical experimental validation (NMR-monitored equilibration) provides the most comprehensive understanding of the energetic landscape. This knowledge is fundamental for scientists in drug discovery and process chemistry, enabling the rational design and synthesis of molecules with desired three-dimensional structures and properties.

References

-

Dey, S., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Communications. Available at: [Link]

-

Jin, M., & Hoye, T. R. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 56(3), 1122–1129. Available at: [Link]

-

Dey, S., et al. (2023). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. Available at: [Link]

-

Wang, Z., et al. (2023). Entropy-Driven Design of Depolymerizable Polyolefins from Strained Bridged Bicyclic Monomers. Journal of the American Chemical Society. Available at: [Link]

-

Jin, M., & Hoye, T. R. (2023). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC. Available at: [Link]

-

Hoye, T. R., & Jin, M. (2023). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PubMed. Available at: [Link]

-

Nikitina, E. N., et al. (2022). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. MDPI. Available at: [Link]

-

Barnes, C. L., & Liang, B. (2001). Synthesis and Structures of Two Functionalized Isobenzofurans. Semantic Scholar. Available at: [Link]

-

Dey, S., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp)–H site selectivity. ResearchGate. Available at: [Link]

-

DeMatteo, M. P., et al. (2002). Conformation-Dependent Reaction Thermochemistry: Study of Lactones and Lactone Enolates in the Gas Phase. ACS Publications. Available at: [Link]

-

Kass, S. R., & Glasovac, Z. (2014). The Walden cycle revisited: A computational study of competitive ring closure to α- and β-lactones. ResearchGate. Available at: [Link]

-

NIST. (n.d.). (3S,3aR)-3-Butyl-3a,4,5,6-tetrahydroisobenzofuran-1(3H)-one. NIST Chemistry WebBook. Retrieved from [Link]

-